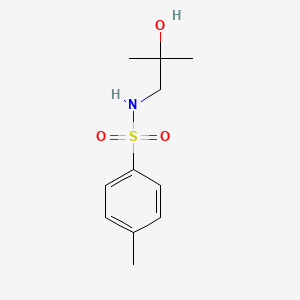

N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

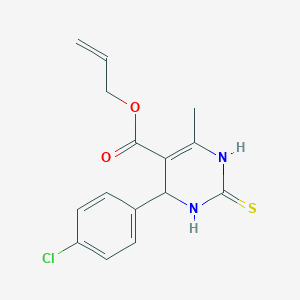

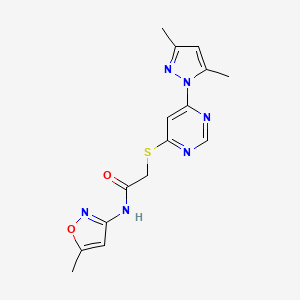

“N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a functional group characterized by a sulfur atom covalently bonded to an amide group .

Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would consist of a benzene ring substituted with a methyl group and a sulfonamide group. The sulfonamide group would be further substituted with a 2-hydroxy-2-methylpropyl group .Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming sulfonamidium ions in acidic solutions. They can also undergo hydrolysis under certain conditions to form amines and sulfonic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially increase the compound’s water solubility compared to other similar-sized organic compounds .Wissenschaftliche Forschungsanwendungen

1. DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including variants of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide, has shown their potential in DNA binding and anticancer activity. Studies on the binding affinity to calf thymus DNA and the compounds' ability to cleave DNA in vitro reveal that these sulfonamide derivatives play a crucial role in determining the type of interaction with DNA. Their antiproliferative activity against human tumor cells, such as colon adenocarcinoma and leukemia lymphocytes, has been confirmed, suggesting their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).

2. Spectroscopic Investigation and Electronic Properties

Another study has synthesized and characterized sulfonamide derivatives, including N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide, using spectroscopic methods and density functional theory calculations. The research provides insights into the molecular and electronic structures of these compounds, enhancing our understanding of their potential applications in various scientific fields (Mahmood, Akram, & Lima, 2016).

3. Antimicrobial and DNA Interaction Studies

Further research has synthesized N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide and its metal complexes, investigating their in vitro antimicrobial properties. The study also delves into the interaction of these complexes with DNA, offering insights into their potential applications in antimicrobial therapy and genetic research (Kharwar & Dixit, 2021).

4. Crystallographic and Computational Studies

Research has also been conducted on the synthesis, crystallographic characterization, and computational study of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide derivatives. These studies provide valuable data on the crystal structure and theoretical properties of these compounds, contributing to the understanding of their potential applications in materials science and molecular engineering (Murthy et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-11(2,3)13/h4-7,12-13H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOFVDOIJAMYLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)

![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)

![3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2911545.png)

![2-Propan-2-yl-1-[1-(thian-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2911548.png)